molecular formula C19H21NO2 B12625559 1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one CAS No. 917965-98-1

1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one

Cat. No.: B12625559
CAS No.: 917965-98-1
M. Wt: 295.4 g/mol
InChI Key: VDPUEGTVZTWRPQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrrolidin-2-one (or γ-lactam) scaffold, a privileged structure found in numerous biologically active molecules and pharmaceuticals . The presence of both a hydroxy group and two phenyl rings on the propyl chain, attached to the lactam nitrogen, creates a complex, three-dimensional structure. This stereogenic center is key for developing selective ligands, as the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . The primary research application of this compound is as a versatile synthetic intermediate or building block for the design of novel molecules. Researchers can leverage its structure to explore pharmacophore space, particularly due to the sp3-hybridization and non-planarity (pseudorotation) of the pyrrolidine ring, which increases three-dimensional coverage . Its potential mechanisms of action in resulting compounds are diverse and can include receptor antagonism, enzyme inhibition, or modulation of various biological pathways, depending on the final molecular architecture. This chemical is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new chiral catalysts. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917965-98-1

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-(2-hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C19H21NO2/c1-19(22,16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)20-14-8-13-17(20)21/h2-7,9-12,18,22H,8,13-14H2,1H3

InChI Key

VDPUEGTVZTWRPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)N3CCCC3=O)O

Origin of Product

United States

Chemical Reactions Analysis

1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one

  • Structural Features : Shares the pyrrolidin-2-one core but substitutes a phenylethyl group and an oxopropyl chain .
  • Key Differences: The oxo group (C=O) in the oxopropyl chain may enhance electrophilic reactivity compared to the hydroxyl group in the target compound.

1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone

  • Structural Features: Contains a hydroxymethylpropyl substituent on the pyrrolidinone ring .
  • Physicochemical Properties :
    • Molecular Weight : 157.213 (vs. ~323 for the target compound, estimated based on diphenylpropyl substitution).
    • logP : 0.3176 (indicating moderate lipophilicity), whereas the target’s diphenyl groups likely increase logP significantly (>3).

1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone

  • Structural Features: A chalcone derivative with dihydroxyphenyl and pyridine substituents, distinct from the pyrrolidinone core .
  • Key Differences: The conjugated α,β-unsaturated ketone system in chalcones enables π-π stacking and antioxidant activity, unlike the pyrrolidinone’s saturated lactam ring. Pyridine and hydroxyl groups enhance water solubility compared to the target compound’s hydrophobic diphenyl groups.
  • Applications: Primarily studied for antioxidant and anti-inflammatory properties, whereas pyrrolidinones like the target compound may focus on CNS or enzyme-targeting applications .

1-Vinylpyrrolidin-2-one (Polyvinylpyrrolidone Precursor)

  • Structural Features: A simple pyrrolidinone with a vinyl group, serving as a monomer for polyvinylpyrrolidone (PVP) .
  • Key Differences: The vinyl group enables polymerization, unlike the target compound’s non-polymerizable diphenylpropyl substituent. PVP’s high hydrophilicity contrasts with the target’s hydrophobicity, highlighting substituent-driven polarity differences.
  • Applications : Widely used in pharmaceuticals as a solubilizing agent, whereas the target compound’s applications remain speculative .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight logP Key Functional Groups Applications
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one Pyrrolidinone ~323 (estimated) >3 Hydroxy, diphenylpropyl Potential pharmaceuticals
4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one Pyrrolidinone ~245 (estimated) ~1.5 Phenylethyl, oxopropyl Industrial synthesis
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone Pyrrolidinone 157.213 0.317 Hydroxymethylpropyl Research intermediates
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone 281.27 ~1.8 Dihydroxyphenyl, pyridine Antioxidant studies
1-Vinylpyrrolidin-2-one Pyrrolidinone 111.14 -0.52 Vinyl PVP polymer production

Research Findings and Implications

  • Synthetic Accessibility: Pyrrolidinone derivatives like 1-vinylpyrrolidin-2-one are synthesized via Reppe chemistry (acetylene derivatives) , whereas the target compound likely requires multi-step substitution due to its complex substituents.
  • Biological Activity: Chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) exhibit antioxidant properties , whereas pyrrolidinones with bulky aryl groups may target lipid-rich environments (e.g., cell membranes).
  • Industrial Relevance : Compounds like 4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one are commercially available for specialty synthesis , highlighting the need for similar market development for the target compound.

Biological Activity

1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one, also known as a pyrrolidinone derivative, is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring linked to a hydroxy-diphenylpropyl moiety. Its structural formula can be represented as follows:

C18H21NO2\text{C}_{18}\text{H}_{21}\text{NO}_2

This structure is critical for its biological interactions and pharmacological effects.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, compounds similar to this pyrrolidinone have demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition Potency of Pyrrolidinone Derivatives

CompoundCOX-2 IC50 (μM)Reference
This compoundTBDCurrent Study
Celecoxib0.04 ± 0.01
Indomethacin9.17

2. Antimicrobial Activity

Pyrrolidinone derivatives have exhibited antimicrobial properties against various bacterial strains. Studies indicate that these compounds can disrupt bacterial cell membranes and inhibit growth effectively .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several pyrrolidinone derivatives, it was found that specific modifications to the structure enhanced their efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

3. Neuroprotective Effects

Research has indicated that certain pyrrolidinone derivatives may enhance cognitive functions and exhibit neuroprotective effects. For example, compounds similar to this compound have been shown to improve memory retention in animal models of amnesia .

Table 2: Neuroprotective Effects in Animal Models

Study ReferenceModel UsedObserved Effect
Amnesia Rat ModelImproved memory retention
Neurodegeneration ModelReduced neuronal damage

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and interact with specific receptors involved in pain and inflammation. The compound's structure allows it to bind effectively to COX enzymes, reducing the production of pro-inflammatory prostaglandins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrolidinone derivatives are synthesized by reacting 2-pyrrolidinone with aryl halides (e.g., iodobenzene or bromobenzene) under Ullmann coupling conditions. Optimize yields (e.g., 59–85%) by varying catalysts (e.g., CuI), solvents (DMF or toluene), and reaction temperatures (e.g., 150°C for 20 hours) .
  • Data Analysis : Monitor reaction progress via TLC and purify via column chromatography. Characterize intermediates using 1H^1H NMR and HRMS to confirm regioselectivity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H NMR (e.g., DMSO-d6d_6) to confirm proton environments, focusing on the hydroxy (δ ~10.01 ppm) and phenyl groups (δ 7.29–7.61 ppm). 13C^{13}C NMR and HRMS validate molecular weight and functional groups .
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX programs) for structural elucidation. Refinement via SHELXL ensures accuracy in bond angles and torsional parameters .

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods or well-ventilated areas to mitigate inhalation risks (P271, P304+P340) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280). For spills, avoid dust generation and use absorbent materials .
  • Waste Disposal : Neutralize residues and dispose via approved chemical waste facilities (P501) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the chiral hydroxy-diphenylpropyl moiety be addressed?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry .
  • Crystallographic Validation : Resolve absolute configuration via X-ray crystallography (SHELXD/SHELXE) with anomalous scattering .

Q. What computational approaches are suitable for studying the compound’s interactions with biological targets?

  • Methodology :

  • Docking Studies : Perform molecular docking (AutoDock Vina) using the compound’s X-ray structure to predict binding affinities to receptors (e.g., kinase domains).
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) in explicit solvent to assess conformational stability and ligand-protein interactions .

Q. How can mechanistic studies elucidate the compound’s pharmacological activity?

  • Methodology :

  • Kinetic Assays : Measure enzyme inhibition (e.g., IC50_{50}) via fluorescence-based assays. Compare with structurally related pyrrolidinone derivatives (e.g., indolizine analogs) .
  • Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models, focusing on hydroxylation and glucuronidation pathways .

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